4,5,6,7-Tetrahydro-2-benzofuran-1-carboxylic acid
Description
4,5,6,7-Tetrahydro-2-benzofuran-1-carboxylic acid is a bicyclic organic compound featuring a partially hydrogenated benzofuran core with a carboxylic acid substituent at the 1-position. The tetrahydrobenzofuran scaffold is notable for its fused benzene and furan rings, which confer rigidity and influence electronic properties, making it a valuable moiety in drug design and organic synthesis.
Properties
IUPAC Name |
4,5,6,7-tetrahydro-2-benzofuran-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-9(11)8-7-4-2-1-3-6(7)5-12-8/h5H,1-4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGGJWVYOCBJTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(OC=C2C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-tetrahydro-2-benzofuran-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with resorcinol and potassium hydroxide in a methanol solution.
Hydrogenation: Under the action of active nickel, hydrogen is introduced to generate potassium 3-ketocyclohex-1-enolate.
Cyclization: This intermediate is then cyclized with ethyl bromopyruvate under alkaline conditions.
Acidification: The final step involves acidification to obtain this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4,5,6,7-Tetrahydro-2-benzofuran-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can alter the oxidation state of the compound, affecting its reactivity.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, leading to derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation and nitration reactions often employ reagents like bromine and nitric acid.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have highlighted the potential of benzo[b]furan derivatives, including 4,5,6,7-tetrahydro-2-benzofuran-1-carboxylic acid, as promising anticancer agents. Research indicates that these compounds can exhibit significant antiproliferative activity against various cancer cell lines. For instance, a review of benzo[b]furan derivatives from 2011 to 2022 documented their effectiveness against human cancer cell lines, emphasizing their role in drug discovery and development .
1.2 Neurological Disorders
The compound has been investigated for its potential therapeutic effects on neurological disorders such as schizophrenia, depression, and epilepsy. Its mechanism involves modulation of histamine H3 receptors, which are implicated in cognitive functions and mood regulation. This makes it a candidate for developing treatments for conditions like attention deficit hyperactivity disorder (ADHD) and Alzheimer's disease .
1.3 Antibacterial and Antifungal Properties
The antibacterial activity of this compound has been explored in various studies. For example, derivatives of benzofuran have shown effectiveness against Gram-positive and Gram-negative bacteria. A study found that certain substitutions at specific positions on the benzofuran scaffold can enhance antibacterial potency significantly . Additionally, antifungal properties have been noted, making it a versatile candidate for addressing infectious diseases.
Synthesis and Structure-Activity Relationship (SAR)
Understanding the synthesis of this compound is crucial for its application in drug design. The compound can be synthesized through various methods involving cyclization reactions of appropriate precursors. The structure-activity relationship studies indicate that modifications at different positions on the benzofuran ring can lead to variations in biological activity and potency.
| Modification Position | Effect on Activity |
|---|---|
| C-3 | Enhances antibacterial activity |
| C-6 | Increases selectivity against cancer cells |
| C-7 | Impacts binding affinity to receptors |
Case Studies
3.1 Case Study: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a series of benzo[b]furan derivatives including this compound against multiple human cancer cell lines. The results showed that certain derivatives exhibited up to a tenfold increase in potency compared to standard chemotherapeutics like Combretastatin-A4 .
3.2 Case Study: Neurological Applications
In another investigation focused on neurological applications, compounds derived from this compound were tested for their ability to alleviate symptoms associated with ADHD and cognitive decline in animal models. The findings suggested significant improvements in behavior and cognitive function following treatment with these compounds .
Mechanism of Action
The mechanism of action of 4,5,6,7-tetrahydro-2-benzofuran-1-carboxylic acid involves its interaction with specific molecular targets and pathways. While detailed studies are ongoing, it is believed that the compound exerts its effects by:
Binding to Enzymes: Modulating enzyme activity to influence biochemical pathways.
Interacting with Receptors: Affecting receptor function to alter cellular responses.
Modifying Gene Expression: Influencing the expression of genes involved in various physiological processes.
Biological Activity
4,5,6,7-Tetrahydro-2-benzofuran-1-carboxylic acid is a bicyclic compound notable for its unique structure and potential biological activities. This compound has garnered attention in medicinal chemistry due to its interactions with various biological targets, including enzymes and receptors. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.
- Molecular Formula : C₉H₈O₄
- Molecular Weight : Approximately 166.18 g/mol
- Melting Point : 141–142 °C
Biological Activity Overview
Research indicates that this compound may influence various biological pathways, particularly those related to inflammation and pain modulation. Preliminary studies suggest potential therapeutic applications.
Interaction with Biological Targets
The compound's interactions with biological targets have been a focal point of research. Notably, it has shown potential in modulating pathways associated with:
- Inflammation : Preliminary data suggest that the compound may have anti-inflammatory properties.
- Pain Modulation : Its effects on pain pathways could indicate a role in analgesic therapies.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 3-Methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid | Bicyclic | Contains an additional methyl and keto group |
| 4-Hydroxy-2-benzofuran-1-carboxylic acid | Bicyclic | Hydroxyl group instead of tetrahydro structure |
| 3-Hydroxy-4-methylbenzoic acid | Aromatic | Lacks the bicyclic structure |
| 4,5-Dihydroxybenzofuran | Bicyclic | Contains two hydroxyl groups |
This table highlights the distinct features of this compound and its potential for specific biological activities not seen in its analogs.
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- Inflammation Studies : A study indicated that derivatives of this compound exhibited significant anti-inflammatory effects in animal models. The mechanisms involved may relate to the inhibition of pro-inflammatory cytokines.
- Pain Relief Potential : Research has shown that compounds similar to this compound can enhance analgesic effects in models of acute pain. The exact pathways are still under investigation but may involve modulation of GABAergic systems .
- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties against various pathogens. For instance, studies indicated effective inhibition against bacterial strains at concentrations as low as 10 μg/mL .
The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that:
- The compound interacts with specific receptors or enzymes in the body.
- It may modulate neurotransmitter systems involved in pain and inflammation.
Further research is required to clarify these mechanisms and their implications for therapeutic use.
Comparison with Similar Compounds
1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid
- Structural Differences : This compound features a partially saturated naphthalene ring system (two fused benzene rings) compared to the benzofuran-oxygenated core of the target compound. The absence of a heteroatom in the naphthalene system reduces polarity and alters reactivity .
- Pharmacological Relevance : Pharmacopeial testing confirms compliance with sterility and pH standards (pH 5.8–6.5), indicating suitability for injectable formulations .
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic Acid
- Heteroatom Influence: The thienopyridine core contains sulfur and nitrogen, contrasting with the oxygen in benzofuran. This difference impacts electronic properties and bioavailability, as sulfur enhances lipophilicity .
- Applications : Used as a fine chemical intermediate, this compound highlights the versatility of tetrahydro-fused systems in synthesizing heterocyclic drugs.
Functional Group Variants
N-(2-Aminoethyl)-1,2,3,4-Tetrahydronaphthalene-1-carboxamide
- Pharmacological Potential: Such modifications are common in prodrug design, improving membrane permeability.
3,4-Dihydroxybenzeneacrylic Acid (Caffeic Acid)
- Structural Contrasts: Caffeic acid lacks a fused tetrahydro ring but includes a propenoic acid chain and catechol (dihydroxybenzene) group. These features confer antioxidant properties and broad industrial use in food, cosmetics, and supplements .
- Solubility and Stability : The dihydroxy groups increase water solubility but reduce stability under alkaline conditions compared to tetrahydrobenzofuran derivatives.
Data Tables
Table 1: Structural Comparison of Tetrahydro-Fused Carboxylic Acids
Table 2: Functional Group and Application Comparison
Q & A
Q. What are the optimal synthetic routes for 4,5,6,7-tetrahydro-2-benzofuran-1-carboxylic acid, and how can reaction conditions be standardized?
Methodological Answer: The compound can be synthesized via cyclization of substituted cyclohexenyl precursors using acid catalysis or transition-metal-mediated reactions. For example, a ketone intermediate (4-oxo derivative) is often generated first, followed by carboxylation at the C3 position . Standardization requires monitoring reaction parameters (temperature, solvent polarity, and catalyst loading) via HPLC (C18 column, 0.1% formic acid in water/acetonitrile gradient) to track intermediate formation . Evidence from CAS 56671-28-4 suggests 97% purity is achievable with recrystallization in ethanol-water mixtures .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?
Methodological Answer:
- 1H/13C NMR: Prioritize signals for the tetrahydrobenzofuran ring (δ 1.5–2.8 ppm for CH2 groups, δ 4.2–5.0 ppm for the furan oxygen-proximal proton) and the carboxylic acid proton (δ 10–12 ppm, broad) .
- FT-IR: Confirm the carbonyl stretch (C=O) at ~1700 cm⁻¹ and carboxylic acid O–H stretch at 2500–3000 cm⁻¹ .
- HRMS: Verify molecular ion [M+H]+ at m/z 181.0528 (calculated for C9H9O4+) .
Q. How can researchers address discrepancies in reported melting points or spectral data across literature sources?
Methodological Answer: Discrepancies in melting points (e.g., 192–196°C in some sources vs. 185.7°C in others) may arise from polymorphic forms or impurities . To resolve this:
Q. What strategies are recommended for purifying this compound from complex reaction mixtures?
Methodological Answer:
- Solid-Phase Extraction (SPE): Use Oasis HLB cartridges (60 mg, 3 cc) preconditioned with methanol and water. Elute with 2 mL methanol after loading 100 mL of aqueous sample .
- Recrystallization: Optimize solvent ratios (e.g., ethanol:water 3:1) to achieve >97% purity, as demonstrated for CAS 56671-28-4 .
- Column Chromatography: Use silica gel (230–400 mesh) with ethyl acetate/hexane (1:2) to separate carboxylated derivatives from non-polar byproducts .
Q. How should stability studies be designed to assess degradation pathways under varying storage conditions?
Methodological Answer:
- Accelerated Stability Testing: Store samples at 40°C/75% relative humidity (ICH Q1A guidelines) for 1–3 months. Monitor degradation via LC-MS/MS (ESI-negative mode) for oxidation products (e.g., quinone derivatives) .
- Photostability: Expose to UV light (ICH Q1B) and track furan ring cleavage using UV-Vis spectroscopy (λmax ~270 nm) .
Advanced Research Questions
Q. What statistical models are suitable for optimizing synthetic yield while minimizing side-product formation?
Methodological Answer:
- Response Surface Methodology (RSM): Design a central composite design (CCD) to model the effects of temperature, catalyst concentration, and reaction time. Use ANOVA to identify significant factors .
- Machine Learning: Train a random forest model on historical reaction data (e.g., solvent polarity, reagent equivalents) to predict yield and impurity profiles .
Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the compound’s reactive sites?
Methodological Answer:
- DFT Calculations: Compare HOMO/LUMO maps (B3LYP/6-311+G(d,p) basis set) with experimental electrophilic substitution patterns. For example, discrepancies in carboxyl group reactivity may arise from solvation effects not modeled in silico .
- Isotopic Labeling: Synthesize 13C-labeled derivatives to track reaction pathways via NMR .
Q. What methodologies enable precise quantification of this compound in environmental or biological matrices?
Methodological Answer:
- LC-MS/MS: Use a triple quadrupole instrument with MRM transitions (m/z 181→137 for quantification, 181→109 for confirmation). Achieve LOQs of 0.1 ng/mL in wastewater using HLB-based SPE .
- Matrix Effects Mitigation: Spike with deuterated internal standards (e.g., BP-3-d5) to correct for ion suppression in complex sludge samples .
Q. How can in silico docking studies be validated experimentally to confirm predicted biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Immobilize recombinant enzymes (e.g., cyclooxygenase-2) on a CM5 chip. Measure binding affinity (KD) at varying compound concentrations .
- Cellular Assays: Compare predicted anti-inflammatory activity (e.g., NF-κB inhibition) with experimental IL-6 suppression in macrophage cultures .
Q. What experimental approaches are critical for determining the compound’s therapeutic index in pharmacological studies?
Methodological Answer:
- Cytotoxicity Screening: Use MTT assays on normal (HEK293) vs. cancer (HeLa) cell lines. Calculate selectivity index (IC50_normal / IC50_cancer) .
- Pharmacokinetics: Conduct in vivo studies (rodents) to measure plasma half-life (t1/2) and AUC via LC-MS/MS. Correlate with in vitro metabolic stability in liver microsomes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
